molecular formula C14H17N3O3 B5685434 [(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone

[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone

Cat. No.: B5685434
M. Wt: 275.30 g/mol
InChI Key: GCKPDBYIVVDJIK-FZMZJTMJSA-N
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Description

[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring with hydroxyl and methyl substituents, fused to an imidazo[1,2-a]pyridine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of hydroxyl and methyl groups. The imidazo[1,2-a]pyridine moiety is then fused to the piperidine ring through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as palladium or copper complexes, are often used to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimized reaction conditions, including temperature, pressure, and solvent choice, are crucial to ensure high yield and purity. Advanced techniques like microwave-assisted synthesis or ultrasonic irradiation may also be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The imidazo[1,2-a]pyridine ring can be reduced to form dihydro derivatives.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the imidazo[1,2-a]pyridine ring may produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of [(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit kinase enzymes, thereby affecting cell signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone can be compared with other similar compounds, such as:

    3,4-dihydroxy-3-methyl-2-pentanone: A metabolite with similar hydroxyl and methyl substituents but a different core structure.

    6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: A compound with a similar piperidine ring but different substituents and fused ring systems.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-14(20)4-6-17(9-11(14)18)13(19)10-2-3-12-15-5-7-16(12)8-10/h2-3,5,7-8,11,18,20H,4,6,9H2,1H3/t11-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKPDBYIVVDJIK-FZMZJTMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1O)C(=O)C2=CN3C=CN=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(C[C@@H]1O)C(=O)C2=CN3C=CN=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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